1-Acetylindolin-5-ylboronic acid

Catalog No.
S896918
CAS No.
905971-97-3
M.F
C10H12BNO3
M. Wt
205.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Acetylindolin-5-ylboronic acid

CAS Number

905971-97-3

Product Name

1-Acetylindolin-5-ylboronic acid

IUPAC Name

(1-acetyl-2,3-dihydroindol-5-yl)boronic acid

Molecular Formula

C10H12BNO3

Molecular Weight

205.02 g/mol

InChI

InChI=1S/C10H12BNO3/c1-7(13)12-5-4-8-6-9(11(14)15)2-3-10(8)12/h2-3,6,14-15H,4-5H2,1H3

InChI Key

IERYXDICIURWMB-UHFFFAOYSA-N

SMILES

B(C1=CC2=C(C=C1)N(CC2)C(=O)C)(O)O

Canonical SMILES

B(C1=CC2=C(C=C1)N(CC2)C(=O)C)(O)O

Specific Application: Synthesis of Borinic Acid Derivatives

Sensing Applications

Therapeutics and Separation Technologies

Protein Manipulation and Cell Labelling

Controlled Release of Insulin

1-Acetylindolin-5-ylboronic acid is a boronic acid derivative characterized by the presence of an indole structure, specifically an acetyl group at the 1 position and a boronic acid functional group at the 5 position. Its chemical formula is C₉H₉BNO₂, and it is recognized for its potential applications in medicinal chemistry, particularly in drug design and synthesis. The compound's unique structure allows it to participate in various

, primarily due to its boronic acid functionality. Key reactions include:

  • Suzuki-Miyaura Coupling: This reaction involves the coupling of aryl halides with boronic acids to form biaryl compounds. The presence of the indolin moiety enhances its reactivity in this context, allowing for the formation of complex organic structures .
  • Mannich Reaction: The compound can participate in Mannich-type reactions, which involve the reaction of amines, aldehydes, and boronic acids to produce substituted amines. This reaction is particularly useful for synthesizing derivatives with potential biological activity .
  • Acid-Base Reactions: As a boronic acid, it can act as a Lewis acid, participating in various acid-base reactions that facilitate the formation of new bonds or complexes with other nucleophiles.

The biological activity of 1-acetylindolin-5-ylboronic acid has garnered interest due to its potential therapeutic applications. Compounds with similar structures have shown various biological activities, including:

  • Anticancer Properties: Research indicates that indole derivatives can exhibit anticancer activity through mechanisms such as apoptosis induction and inhibition of tumor growth.
  • Antimicrobial Activity: Some studies suggest that boronic acids possess antimicrobial properties, which may extend to derivatives like 1-acetylindolin-5-ylboronic acid .
  • Enzyme Inhibition: Boronic acids are known to inhibit certain enzymes, particularly serine proteases and proteasomes, which could be relevant in designing inhibitors for therapeutic purposes.

The synthesis of 1-acetylindolin-5-ylboronic acid can be achieved through several methods:

  • Borylation of Indole Derivatives: A common method involves the borylation of indole derivatives using diborane or other boron reagents under controlled conditions to introduce the boronic acid functionality.
  • Acetylation followed by Boronation: Initially acetylating indole at the 1 position followed by subsequent introduction of the boronic acid group at the 5 position through Suzuki coupling or direct borylation methods.
  • Flow Chemistry Techniques: Recent advancements in flow chemistry have allowed for more efficient synthesis routes that minimize side reactions and improve yields .

1-Acetylindolin-5-ylboronic acid has several notable applications:

  • Drug Development: Its unique structural features make it a candidate for developing new pharmaceuticals targeting various diseases, particularly cancers and infections.
  • Organic Synthesis: It serves as a versatile intermediate in organic synthesis, particularly in creating complex molecular architectures through cross-coupling reactions.
  • Material Science: Investigations into its properties may lead to applications in material science, particularly in creating functional materials with specific electronic or optical properties.

Interaction studies involving 1-acetylindolin-5-ylboronic acid focus on its binding efficacy with biological targets. These studies often utilize techniques such as:

  • Molecular Docking: To predict how well the compound binds to specific protein targets.
  • In vitro Assays: To evaluate biological activity and interactions with enzymes or receptors relevant to therapeutic targets.

Such studies are crucial for understanding its mechanism of action and optimizing its efficacy as a drug candidate.

Several compounds share structural similarities with 1-acetylindolin-5-ylboronic acid. Here are some notable examples:

Compound NameSimilarity ScoreUnique Features
(2-Oxoindolin-6-yl)boronic acid0.79Contains an oxo group at position 6
(3-Methacrylamidophenyl)boronic acid0.77Features a methacrylamido group
4-Acetylaminophenylboronic acid0.74Contains an acetylamino group
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one0.79Incorporates a dioxaborolane structure
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one0.75Methyl substitution at position 1

These compounds illustrate variations in functional groups while maintaining core structural elements associated with indole and boron functionalities. The unique combination of an acetyl group and a boronic acid moiety in 1-acetylindolin-5-ylboronic acid distinguishes it within this class of compounds, potentially influencing its reactivity and biological properties compared to its analogs.

Acid-Base Behavior and Protodeboronation Kinetics

The acid-base behavior of 1-Acetylindolin-5-ylboronic acid is fundamentally governed by the characteristic properties of the boronic acid functional group, which exhibits amphoteric behavior through its ability to accept and donate protons [1] [2]. Like other aromatic boronic acids, this compound undergoes pH-dependent speciation between neutral boronic acid forms and anionic boronate species [2].

Protodeboronation Mechanism and Kinetics

Protodeboronation represents a critical degradation pathway for 1-Acetylindolin-5-ylboronic acid, particularly under basic conditions [3] [2]. The kinetic analysis of similar aromatic boronic acid systems reveals that protodeboronation rates are highly structure-dependent, with half-lives ranging from seconds to weeks depending on the substitution pattern and reaction conditions [2] [4].

For aromatic boronic acids containing electron-withdrawing groups, such as the acetyl substituent in 1-Acetylindolin-5-ylboronic acid, protodeboronation typically proceeds through a rate-limiting carbon-boron bond cleavage mechanism [3] [2]. The process involves the formation of nascent aryl anionoid intermediates, as evidenced by kinetic isotope effect studies showing ArH/ArD ratios of approximately 1.26 ± 0.05 for polyfluorophenyl trihydroxyboronates [3].

pH-Dependent Reactivity

The protodeboronation kinetics exhibit characteristic pH dependence, with maximum reaction rates observed when the boronic acid and boronate species are present in equal concentrations (pH = pKa) [2]. This phenomenon results from self-catalysis mechanisms where both neutral boronic acid and endogenous boric acid species participate in the catalytic cycle [2]. The overall kinetics remain first-order despite the complex catalytic processes involved [2].

Structural Influences on Stability

The indoline ring system in 1-Acetylindolin-5-ylboronic acid provides enhanced stability compared to simple phenylboronic acids due to the electron-donating properties of the nitrogen-containing heterocycle [2]. However, the acetyl group at the nitrogen position introduces electron-withdrawing character that may accelerate protodeboronation under certain conditions [2].

Solubility Profile Across Solvent Systems

The solubility characteristics of 1-Acetylindolin-5-ylboronic acid reflect the dual hydrophilic-lipophilic nature inherent to boronic acid compounds containing aromatic heterocycles [5] [6].

Aqueous Solubility

Based on the available data and structural analogies with related indole boronic acids, 1-Acetylindolin-5-ylboronic acid exhibits limited water solubility [6]. The compound shows slight solubility in polar protic solvents, particularly dimethyl sulfoxide and methanol [5]. This limited aqueous solubility is consistent with the hydrophobic character of the indoline ring system combined with the moderately polar boronic acid functionality [5].

Organic Solvent Compatibility

The compound demonstrates enhanced solubility in polar aprotic solvents such as dimethyl sulfoxide, reflecting the favorable solvation of both the boronic acid group and the aromatic heterocycle [5]. Methanol provides moderate solvation, likely facilitated by hydrogen bonding interactions between the solvent and the boronic acid hydroxyl groups [5].

Solvent System Optimization

For analytical and synthetic applications, solvent systems containing dimethyl sulfoxide or methanol as co-solvents with aqueous buffers provide optimal dissolution characteristics [5]. The pH of the solvent system significantly influences solubility, with alkaline conditions promoting ionization of the boronic acid group and enhanced water solubility through boronate anion formation [1] [2].

Thermal Stability and Decomposition Pathways

The thermal stability of 1-Acetylindolin-5-ylboronic acid follows patterns established for aromatic boronic acid compounds, with decomposition pathways involving both the boronic acid functionality and the organic substituents [7] [8] [9].

Thermal Decomposition Temperature Profile

Based on computational predictions and analogous compounds, 1-Acetylindolin-5-ylboronic acid exhibits a predicted melting point of 528.3 ± 60.0°C [5]. However, thermal decomposition typically occurs at temperatures significantly below the theoretical melting point due to the inherent instability of the carbon-boron bond under thermal stress [7] [8].

Comparative studies of aromatic boronic acids reveal substantial variation in thermal stability, with some compounds such as pyrene-1-boronic acid maintaining stability up to 600°C, while others decompose at much lower temperatures [9]. The thermal stability of 1-Acetylindolin-5-ylboronic acid is expected to fall within the intermediate range due to the stabilizing influence of the indoline ring system balanced against the destabilizing effects of the acetyl substituent [7] [9].

Decomposition Pathways and Mechanisms

Thermal decomposition of 1-Acetylindolin-5-ylboronic acid proceeds through multiple competing pathways [7] [8]. The primary decomposition route involves protodeboronation, where the carbon-boron bond undergoes thermolytic cleavage to yield the corresponding indoline derivative and boric acid species [7] [8].

Secondary decomposition pathways include oxidative degradation of the boronic acid functionality, particularly in the presence of atmospheric oxygen [8]. This process involves the formation of tetrahedral boron-oxygen intermediates followed by irreversible conversion to boric acid and aromatic alcohols [8].

Kinetic Analysis of Thermal Processes

Thermogravimetric analysis of related boronic acid systems reveals complex multi-step decomposition kinetics [7] [10]. The thermal decomposition typically follows first-order kinetic models with activation energies ranging from 4.45 to 185.4 kJ/mol, depending on the specific structural features and decomposition pathway [10] [11].

For 1-Acetylindolin-5-ylboronic acid, the presence of the acetyl group may provide additional thermal stability through intramolecular coordination to the boron center, forming cyclic structures that resist thermal decomposition [8]. However, prolonged exposure to elevated temperatures results in progressive degradation with associated mass loss and structural rearrangement [8].

Crystallinity and Polymorphic Forms

The crystalline behavior of 1-Acetylindolin-5-ylboronic acid is influenced by the characteristic hydrogen bonding patterns and molecular packing arrangements typical of boronic acid compounds [12] [13] [14].

Crystal Structure and Hydrogen Bonding

Boronic acids, including 1-Acetylindolin-5-ylboronic acid, exhibit strong propensity for hydrogen bond formation through their hydroxyl groups [12] [14]. The compound likely adopts either syn-syn or syn-anti conformations of the boronic acid hydroxyl groups, with the syn-anti conformation being statistically more prevalent (approximately 70% occurrence) among aromatic boronic acids [12].

The crystal structure is expected to feature intermolecular hydrogen bonding networks, particularly the characteristic R22(8) ring motifs formed by dual O-H···O interactions between adjacent boronic acid molecules [12] [14]. These hydrogen bonding patterns significantly influence the overall crystal packing and physical properties of the material [12].

Polymorphic Behavior and Structural Variations

Similar to other substituted aromatic boronic acids, 1-Acetylindolin-5-ylboronic acid may exhibit polymorphic behavior under different crystallization conditions [15] [14]. The potential for polymorphism arises from the multiple possible arrangements of hydrogen bonding networks and the conformational flexibility of the boronic acid group [15] [14].

Crystallization from different solvents can lead to the formation of distinct polymorphic forms, including anhydrous crystals and various hydrated forms [14]. For example, 4-carboxyphenylboronic acid exhibits anhydrous, monohydrate, and quarter-hydrate forms depending on the crystallization solvent system [14].

Molecular Packing and Intermolecular Interactions

The crystal structure of 1-Acetylindolin-5-ylboronic acid incorporates multiple types of intermolecular interactions beyond classical hydrogen bonding [13] [15]. These include C-H···O weak hydrogen bonds, π-π stacking interactions between indoline rings, and potential N-H···O interactions involving the indoline nitrogen atom [15].

The acetyl substituent introduces additional complexity through potential coordination to the boron center or participation in hydrogen bonding networks [15]. The overall crystal packing likely features layered or ribbon-like structures characteristic of aromatic boronic acids, with molecular sheets held together by combinations of strong and weak intermolecular forces [14].

Physical Form and Storage Considerations

1-Acetylindolin-5-ylboronic acid typically exists as a crystalline solid under ambient conditions [5] [16]. The compound requires storage under inert atmosphere conditions at low temperatures (2-8°C) to maintain chemical stability and prevent degradation [16]. The crystalline form influences important properties including dissolution rate, chemical stability, and bioavailability in potential pharmaceutical applications [15] [14].

Dates

Last modified: 08-16-2023

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